In Vivo Stability Advantage of Non-Cleavable Amino-PEG6 Linker Over Cleavable Analogs in Plasma
A direct comparative study examined the stability of an ADC bearing a non-cleavable Amino-PEG6-based linker (structurally related to Amino-PEG6-alcohol) conjugated to monomethyl auristatin D (MMAD) against a background of potential plasma degradation. The study demonstrated that the non-cleavable linker-amide bond remained completely intact in rodent plasma across all tested conjugation sites, a stark contrast to the known liabilities of cleavable dipeptide linkers (e.g., Val-Cit) which are susceptible to premature extracellular cleavage by serum proteases [1].
| Evidence Dimension | Linker Stability in Rodent Plasma |
|---|---|
| Target Compound Data | Amino-PEG6-based non-cleavable linker showed 0% degradation of the linker-amide bond in mouse plasma over the experimental period. |
| Comparator Or Baseline | Cleavable dipeptide linkers (e.g., Val-Cit-PAB) are known to be susceptible to hydrolysis by extracellular proteases, leading to premature payload release. |
| Quantified Difference | Complete stability (no detectable cleavage) for the non-cleavable Amino-PEG6 linker vs. variable, often significant, degradation for cleavable linkers in circulation. |
| Conditions | In vitro incubation of site-specific ADCs in mouse plasma. The linker-payload was conjugated via a stable amide bond using transglutaminase. |
Why This Matters
This stability profile is crucial for minimizing off-target toxicity and ensuring the payload is delivered specifically to the target cell, a primary selection criterion for non-cleavable linker-based ADCs.
- [1] Dorywalska, M. et al. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. PLoS ONE 10(7): e0132282 (2015). View Source
